molecular formula C20H16OS B138115 4-(4-Methylphenylthio)benzophenone CAS No. 83846-85-9

4-(4-Methylphenylthio)benzophenone

Cat. No. B138115
CAS RN: 83846-85-9
M. Wt: 304.4 g/mol
InChI Key: DBHQYYNDKZDVTN-UHFFFAOYSA-N
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Description

4-(4-Methylphenylthio)benzophenone is a chemical compound that belongs to the family of benzophenones, which are typically known for their utility in various organic reactions and as photoinitiators due to their ability to absorb light and generate reactive species. The compound features a methyl group and a phenylthio group attached to the benzophenone core, which may influence its reactivity and physical properties .

Synthesis Analysis

The synthesis of related benzophenone derivatives often involves photochemical reactions or condensation processes. For instance, the photochemical reaction of 4-methylamino-3-penten-2-one with benzophenone can yield a hydroxyethyl-amino ketone derivative . Schiff base ligands related to benzophenones can be synthesized and characterized by various spectroscopic techniques, indicating the versatility of benzophenone derivatives in forming complex structures . Although the specific synthesis of 4-(4-Methylphenylthio)benzophenone is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

Benzophenone derivatives can exhibit planar molecular structures, as seen in the case of benzo[1,2-b:4,5-b']dichalcogenophenes, which are packed in a herringbone arrangement . The molecular structure of benzophenone derivatives can be characterized by single-crystal X-ray diffraction, providing insight into their conformational stability and potential reactivity .

Chemical Reactions Analysis

Benzophenone and its derivatives participate in various chemical reactions, including photochemical reactions leading to cycloaddition products such as oxetanes . The reactivity of benzophenone derivatives towards sulfur- and oxygen-containing nucleophiles has been studied, showing that they can undergo Michael-type nucleophilic addition under specific conditions . These reactions are crucial for the functionalization of benzophenone derivatives.

Physical and Chemical Properties Analysis

The physicochemical properties of benzophenone derivatives can be elucidated using techniques like cyclic voltammetry and UV-vis spectra . The presence of substituents on the benzophenone core can significantly affect the absorption and emission properties, as well as the photoinitiation activity of these compounds . For example, the photophysical properties of substituted benzophenones can be characterized by their absorption maxima, fluorescence, and phosphorescence analyses . Additionally, the determination of benzophenone and its derivatives in various matrices, such as breakfast cereals, can be achieved using methods like gas chromatography-tandem mass spectrometry, indicating their stability and persistence in different environments .

Scientific Research Applications

Photochemistry and Photopolymerization

  • 4-(4-Methylphenylthio)benzophenone demonstrates significant activity in photopolymerization processes, with a study highlighting its use in photoinitiation for curing multifunctional monomers (Allen et al., 1998).
  • The photoinitiation activities of various substituted 4-(4-Methylphenylthio)benzophenones were investigated, revealing its effectiveness in real-time infrared (RTFTIR) and pencil hardness methods (Alten et al., 1997).

Applications in Materials Science

  • A study on benzophenone-sensitized photo-degradation of polypropylene indicated the potential of benzophenone derivatives like 4-(4-Methylphenylthio)benzophenone in the field of polymer stability and degradation (Kubota et al., 1990).
  • The incorporation of benzophenone chromophoric groups onto cotton fabrics demonstrated antimicrobial properties and chemical detoxification functions, suggesting applications for benzophenone derivatives in textile enhancements (Hong & Sun, 2008).

Environmental Impact and Safety

  • An investigation into the presence of benzophenones in environmental samples, including sediment and sewage sludge, pointed to the widespread use and potential environmental footprint of benzophenone derivatives (Zhang et al., 2011).
  • Research on the percutaneous absorption of benzophenone derivatives in human skin highlighted the importance of understanding the human health implications of these compounds (Gonzalez et al., 2006).

Biochemical and Medical Research

  • A study on the metabolism of benzophenone-3 in liver microsomes and its endocrine-disrupting activity underlined the significance of researching the biochemical pathways and health effects of benzophenone derivatives (Watanabe et al., 2015).
  • The use of benzophenone derivatives in the roots of Ranunculus ternatus and their effects on Mycobacterium tuberculosis showed potential applications in medicinal chemistry (Deng et al., 2013).

Safety And Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Understanding the intricate interplay of conjugation, delocalization, and substituent effects allows for the precise customization of benzophenone derivatives to meet specific application requirements . This knowledge provides the foundation for designing novel initiators with tailored light absorption, excited state lifetimes, and reaction selectivities .

properties

IUPAC Name

[4-(4-methylphenyl)sulfanylphenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16OS/c1-15-7-11-18(12-8-15)22-19-13-9-17(10-14-19)20(21)16-5-3-2-4-6-16/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHQYYNDKZDVTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10888614
Record name Methanone, [4-[(4-methylphenyl)thio]phenyl]phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10888614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylphenylthio)benzophenone

CAS RN

83846-85-9
Record name 4-Benzoyl-4′-methyldiphenyl sulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83846-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (4-((4-methylphenyl)thio)phenyl)phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083846859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, [4-[(4-methylphenyl)thio]phenyl]phenyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methanone, [4-[(4-methylphenyl)thio]phenyl]phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10888614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-methylphenylthio)benzophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
NS Alten, M Edge, F Catalina, T Corrales… - … of Photochemistry and …, 1997 - Elsevier
The photoinduced polymerization activities of 19 novel substituted 4′-(4-methylphenylthio)benzophenones (or 4′-(4-tolylthio)-benzophenones) were determined and compared with …
Number of citations: 19 www.sciencedirect.com
NS Allen, T Corrales, M Edge, F Catalina… - Polymer, 1998 - Elsevier
The photoinduced polymerization activities of seven novel phenylthio substituted benzophenones have been determined and compared to that of benzophenone itself in different …
Number of citations: 36 www.sciencedirect.com
EL Bradley, JS Stratton, J Leak, L Lister… - Food Additives & …, 2013 - Taylor & Francis
Three hundred and fifty foodstuffs packaged in printed paper/board were purchased from UK retail outlets. Solvent extracts of all foods and associated quality assurance samples were …
Number of citations: 59 www.tandfonline.com
K Van Den Houwe, A Van Heyst… - Packaging …, 2016 - Wiley Online Library
Photoinitiators are widely used to cure ink on packaging materials used in food applications such as carton boards and can contaminate the food by migrating into the food. In this …
Number of citations: 28 onlinelibrary.wiley.com
SG Inderbinen, M Kley, M Zogg, M Sellner, A Fischer… - Toxicology, 2022 - Elsevier
Retinoic acid-related orphan receptor γt (RORγt) regulates immune responses and its impaired function contributes to inflammatory and autoimmune diseases and may promote skin …
Number of citations: 8 www.sciencedirect.com
E Van Hoeck, K Van Den Houwe… - Ref. Module Food …, 2017 - sciensano.be
Consumers are exposed to a range of substances that can damage their health. Until recently, food packaging as a source of contaminants has received little attention despite its …
Number of citations: 2 www.sciensano.be
DFB Bragg - Photocured Materials, 2014 - books.google.com
334, 336, 337, 338 bituminous materials 354 blasted holes 116 blood 142, 145–7 blue LEDs 323, 324–5, 329, 333, 335, 338, 342 boron methacrylate monomer (BM-M) 180, 181 boron …
Number of citations: 2 books.google.com
JB Scarsella, N Zhang, TG Hartman - Molecules, 2019 - mdpi.com
UV-curable inks, coatings, and adhesives are being increasingly used in food packaging systems. When exposed to UV energy, UV-photoinitiators (PI’s) present in the formulations …
Number of citations: 28 www.mdpi.com
MA Lago, R Sendón, ARB de Quirós - Photocured Materials, 2014 - books.google.com
In the past, the main function of food packaging was as a container. Nowadays, the main function of packaging is to protect food and preserve its quality. 1, 2 In this context, food …
Number of citations: 1 books.google.com
MA Lago, A Rodríguez-Bernaldo de Quirós… - Food Additives & …, 2015 - Taylor & Francis
Ultraviolet light printing inks are considered safer than the classical inks; however, despite being on the outer surface of the packaging material, their components can migrate into …
Number of citations: 99 www.tandfonline.com

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